molecular formula C16H18N2O2 B12266501 [(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)[(pyridin-2-yl)methyl]amine

[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)[(pyridin-2-yl)methyl]amine

Cat. No.: B12266501
M. Wt: 270.33 g/mol
InChI Key: RMWJITZLRFJAOE-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(pyridin-2-yl)methyl]amine is a complex organic compound that features a benzodioxin ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(pyridin-2-yl)methyl]amine typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring. This can be achieved by reacting catechol with formaldehyde under acidic conditions to yield 1,4-benzodioxane.

    Introduction of the Pyridine Moiety: The next step involves the introduction of the pyridine moiety. This can be done by reacting 1,4-benzodioxane with pyridine-2-carbaldehyde in the presence of a suitable base such as sodium hydride.

    Final Assembly: The final step involves the methylation of the intermediate product to yield the target compound. This can be achieved using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(pyridin-2-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(pyridin-2-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(pyridin-2-yl)methyl]amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(pyridin-2-yl)methyl]amine is unique due to its combination of a benzodioxin ring and a pyridine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-(pyridin-2-ylmethyl)methanamine

InChI

InChI=1S/C16H18N2O2/c1-18(12-14-4-2-3-7-17-14)11-13-5-6-15-16(10-13)20-9-8-19-15/h2-7,10H,8-9,11-12H2,1H3

InChI Key

RMWJITZLRFJAOE-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)CC3=CC=CC=N3

Origin of Product

United States

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